molecular formula C13H7FN2O2 B6388552 4-(5-Cyano-2-fluorophenyl)picolinic acid CAS No. 1261948-28-0

4-(5-Cyano-2-fluorophenyl)picolinic acid

Cat. No.: B6388552
CAS No.: 1261948-28-0
M. Wt: 242.20 g/mol
InChI Key: HMNNSPAFGNQKLP-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)picolinic acid ( 1261948-28-0) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C13H7FN2O2 and a molecular weight of 242.20 g/mol, this picolinic acid derivative is part of a significant class of synthetic auxin herbicides . Its core research value lies in its function as a lead structure for the discovery of novel herbicides, acting on complex auxin-binding proteins in plants . This compound is of particular interest in agricultural chemistry for designing new herbicidal molecules with potential low resistance profiles . Picolinic acid-based herbicides, such as the commercial examples halauxifen-methyl and florpyrauxifen-benzyl, are known for their good absorption, conductivity, and broad-spectrum weed control . The molecular structure of this compound makes it a valuable template for exploring interactions with plant hormone receptors, specifically the auxin-signaling F-box protein 5 (AFB5) . Research indicates that analogous 6-aryl-2-picolinic acid compounds exhibit potent herbicidal activity by inhibiting the root growth of model plants like Arabidopsis thaliana and can provide effective post-emergence control of broadleaf weeds . Molecular docking studies of similar structures suggest a high binding affinity to the AFB5 receptor, forming key hydrogen bonds with amino acid residues such as Arg449, Arg482, and Asp126, which explains their potent physiological effects . This compound is intended for research use only and is not intended for human or animal use. All prices are in USD .

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-11-2-1-8(7-15)5-10(11)9-3-4-16-12(6-9)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNNSPAFGNQKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)picolinic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-(5-Carboxy-2-fluorophenyl)picolinic Acid (CAS 1261925-95-4)
  • Structure: Similar to the target compound but replaces the cyano group with a carboxylic acid (-COOH) at the 5-position of the phenyl ring.
  • Properties: The carboxyl group increases hydrophilicity and metal-coordination versatility compared to the cyano group. This compound’s structural flexibility allows for diverse metal-organic frameworks (MOFs), as demonstrated in cobalt and zinc coordination polymers .
  • Application : MOFs for catalysis or gas storage .
5-(4-Butylphenyl)picolinic Acid (qy17)
  • Structure: Features a butylphenyl substituent instead of cyano-fluorophenyl.
  • Properties : The alkyl chain enhances lipophilicity, improving antibacterial activity against Enterococcus faecium (MIC = 12.5 µg/mL) and biofilm inhibition .
  • Stability : qy17 exhibits better solubility and stability than its tert-butyl analog (qy20), highlighting the role of substituent bulkiness .
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic Acid
  • Structure : Arylpicolinic acid with multiple halogen and methoxy groups.
  • Application : Commercial herbicide targeting grass and broadleaf weeds, demonstrating that halogen substituents enhance bioactivity in agrochemicals .

Functional Group Impact on Bioactivity

Compound Substituents Key Bioactivity/Application Reference
4-(5-Cyano-2-fluorophenyl)picolinic acid -CN, -F (phenyl) Hypothesized antibacterial/antifungal activity (electron-withdrawing groups)
qy17 -C₄H₉ (phenyl) Antibacterial (MIC = 12.5 µg/mL), biofilm inhibition
6-Amino-3-(5-fluoro-2-methylphenyl)picolinic acid -NH₂, -F, -CH₃ (phenyl) Pharmaceutical intermediate (coupling reactions)
6-(Trifluoromethyl)picolinic acid -CF₃ (pyridine) Herbicidal activity (enhanced lipophilicity)

Coordination Chemistry and Material Science

  • Picolinic Acid Derivatives in Metal Complexes: Unsubstituted picolinic acid forms 1D coordination polymers with Hg(II), stabilized by N,O-chelation . 4-(3-Carboxyphenyl)picolinic Acid (H₂cppa): Generates 3D MOFs with Ni, Co, and Zn, showcasing structural diversity dependent on substituent position . Hypothesized Behavior of this compound: The cyano group may introduce additional binding sites (e.g., via π-backbonding with transition metals), altering coordination geometry compared to carboxyl or alkyl analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-(5-Cyano-2-fluorophenyl)picolinic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Introduction of the cyano group via nitrile substitution or cyanation of a halogenated precursor (e.g., using CuCN or NaCN under reflux) .
  • Step 2 : Fluorination via electrophilic aromatic substitution (e.g., using Selectfluor or DAST) at the ortho position relative to the carboxylic acid group .
  • Step 3 : Hydrolysis of intermediates (e.g., esters to carboxylic acids) under acidic or basic conditions .
    • Critical Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd for cross-coupling) significantly affect regioselectivity and side-product formation. Purity is validated via HPLC (>98%) and NMR .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions via coupling patterns (e.g., 3JHF^3J_{H-F} for fluorine proximity) .
  • X-ray Crystallography : Resolves regiochemical ambiguities by confirming the spatial arrangement of cyano and fluorine groups .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13_{13}H6_6FN2_2O2_2) and detects isotopic patterns for fluorine .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Methodological Answer :

  • Antiviral Assays : Cell-based entry inhibition assays (e.g., VSV pseudotypes) test broad-spectrum activity against enveloped viruses .
  • Enzyme Inhibition : Fluorescence polarization assays measure binding to zinc finger proteins or other metalloenzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC50_{50} values .

Advanced Research Questions

Q. How can computational chemistry optimize the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity. For example, electron-withdrawing groups (e.g., -CN, -F) enhance binding to hydrophobic enzyme pockets .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with targets like auxin receptors or viral fusion proteins .
    • Data Table :
DerivativeSubstituentLogPIC50_{50} (μM)
Parent-CN, -F2.112.5
Derivative A-NO2_21.88.2
Derivative B-CF3_32.56.7

Q. What are the environmental degradation pathways of this compound, and how do its metabolites impact non-target organisms?

  • Methodological Answer :

  • Hydrolysis Studies : Accelerated stability testing at varying pH (e.g., pH 3–9) identifies breakdown products like 4-fluorobenzoic acid .
  • Photolysis : UV-Vis irradiation (λ = 254 nm) in aqueous solutions quantifies half-life and reactive intermediates (e.g., hydroxyl radicals) .
  • Ecotoxicity : Algal growth inhibition assays (OECD 201) assess effects on Chlorella vulgaris .

Q. How does the compound’s chelation behavior with transition metals influence its application in catalysis or medicinal chemistry?

  • Methodological Answer :

  • Metal Complex Synthesis : React with Cu(II), Fe(III), or Zn(II) salts in ethanol/water mixtures. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands .
  • Catalytic Activity : Test Suzuki-Miyaura cross-coupling efficiency (e.g., Pd complexes) or oxidase-mimetic activity .

Contradictions and Challenges

Q. Why do conflicting reports exist regarding its herbicidal mechanism, and how can experimental design resolve these?

  • Analysis : Some studies propose auxin signaling disruption, while others suggest ROS generation.
  • Resolution : Use Arabidopsis auxin-responsive reporter lines (DR5::GUS) alongside ROS detection assays (DCFH-DA) to decouple mechanisms .

Q. How do substituent positional isomers (e.g., 2-fluoro vs. 3-fluoro) affect biological activity, and what strategies differentiate them?

  • Methodological Answer :

  • Regioselective Synthesis : Use directing groups (e.g., -COOH) to control fluorination positions .
  • Activity Comparison : Parallel testing of isomers in enzyme inhibition assays (e.g., IC50_{50} differences >5-fold) .

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